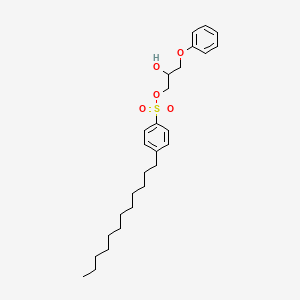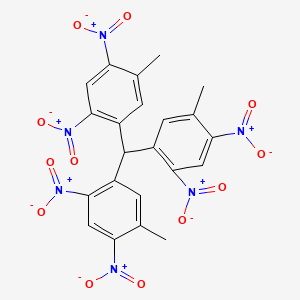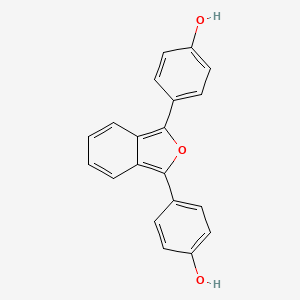
4,4'-(2-Benzofuran-1,3-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Benzofuran-1,3-diyl)diphenol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring This compound is characterized by the presence of two phenol groups attached to a benzofuran core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)diphenol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzofuran derivatives with phenol derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. The reaction may also require the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-(2-Benzofuran-1,3-diyl)diphenol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 4,4’-(2-Benzofuran-1,3-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4,4’-(2-Benzofuran-1,3-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 4,4’-(2-Benzofuran-1,3-diyl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups in the compound can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems. Additionally, the compound’s structure enables it to interact with microbial cell membranes, leading to antimicrobial effects .
相似化合物的比较
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar in structure but with an ethene linkage instead of a benzofuran core.
4,4’-(Propane-2,2-diyl)diphenol: Contains a propane linkage instead of a benzofuran core.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Contains a tetrazine ring instead of a benzofuran core.
Uniqueness: 4,4’-(2-Benzofuran-1,3-diyl)diphenol is unique due to its benzofuran core, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and exhibit unique biological activities that are not observed in similar compounds with different core structures .
属性
CAS 编号 |
142717-68-8 |
|---|---|
分子式 |
C20H14O3 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
4-[3-(4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H14O3/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12,21-22H |
InChI 键 |
RJCJHNVTYLPTFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


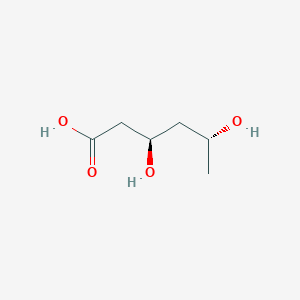
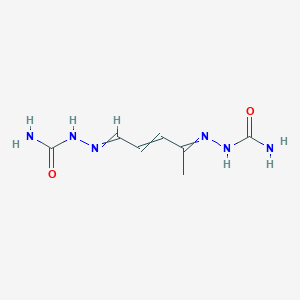
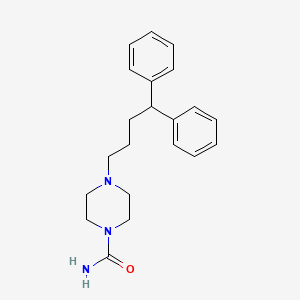
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
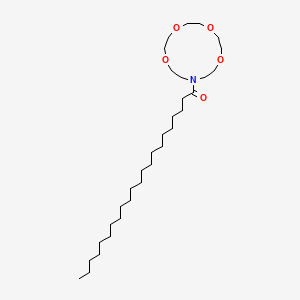
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)
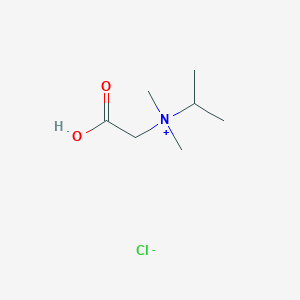
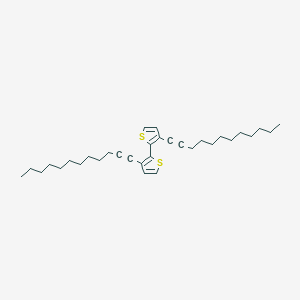
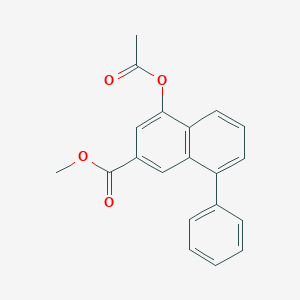
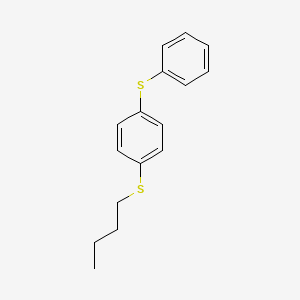
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)

